molecular formula C17H22N4O4 B6757636 N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B6757636
M. Wt: 346.4 g/mol
InChI Key: XSMPRODHKUTKCV-UHFFFAOYSA-N
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Description

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Properties

IUPAC Name

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-10(2)25-13-6-11(7-18-9-13)14(22)19-8-12-4-3-5-17(12)15(23)20-16(24)21-17/h6-7,9-10,12H,3-5,8H2,1-2H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMPRODHKUTKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)NCC2CCCC23C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the pyridine and carboxamide groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[(2,4-dioxo-1,3-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Its stability and reactivity make it a candidate for use in various industrial processes, such as the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and thereby influencing cellular processes. The spirocyclic structure could play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide can be compared to other spirocyclic compounds, such as:

These compounds share the spirocyclic core but differ in their functional groups, which can significantly impact their chemical properties and potential applications The unique combination of the spirocyclic structure with the pyridine and carboxamide groups in N-[(2,4-dioxo-1,3-diazaspiro[4

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